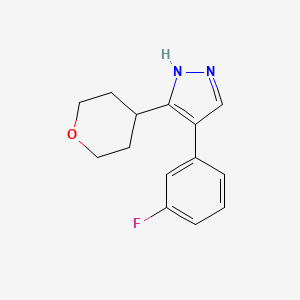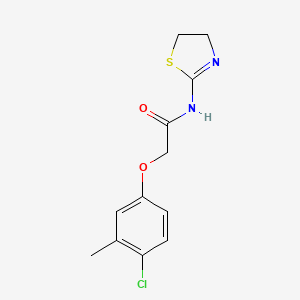
2-(4-chloro-3-methylphenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-3-methylphenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide, also known as CT1, is a novel compound that has gained significant attention in the scientific community for its potential therapeutic applications. CT1 is a synthetic compound that was first synthesized in 2008 by a group of researchers from the University of Manchester. Since then, CT1 has been extensively studied for its biological and pharmacological properties.
作用機序
The exact mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties that may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. This compound has also been shown to have anti-inflammatory and antioxidant effects that may contribute to its therapeutic properties.
実験室実験の利点と制限
One of the major advantages of 2-(4-chloro-3-methylphenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide is its potent anti-cancer properties. This compound has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research of 2-(4-chloro-3-methylphenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide. One area of research is the development of more effective drug delivery systems for this compound. Another area of research is the identification of the exact molecular targets of this compound and the development of more potent analogs. This compound may also have potential applications in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis, which warrant further investigation.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising therapeutic potential in various diseases, particularly cancer. This compound has been extensively studied for its biological and pharmacological properties, and there are several future directions for its research. While there are limitations to its use, this compound represents a promising avenue for the development of new therapies for a wide range of diseases.
合成法
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide involves a multi-step process that includes the reaction of 4-chloro-3-methylphenol with potassium carbonate and methyl iodide to form 2-(4-chloro-3-methylphenoxy)acetamide. This intermediate is then reacted with 2-aminothiazole to form the final product, this compound.
科学的研究の応用
2-(4-chloro-3-methylphenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide has been studied extensively for its potential therapeutic applications in various diseases. One of the major areas of research is the treatment of cancer. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth and proliferation of cancer cells. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2S/c1-8-6-9(2-3-10(8)13)17-7-11(16)15-12-14-4-5-18-12/h2-3,6H,4-5,7H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUVNKPCRXEYIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=NCCS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


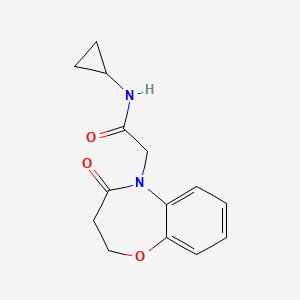
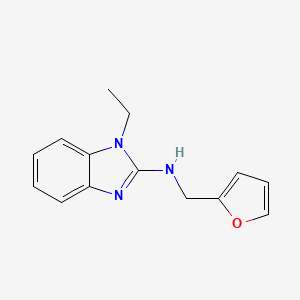


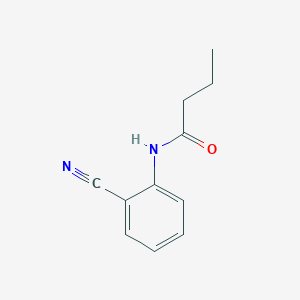

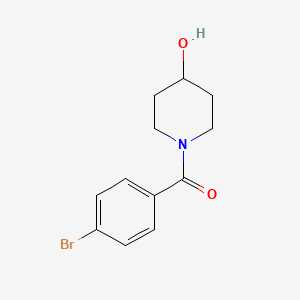

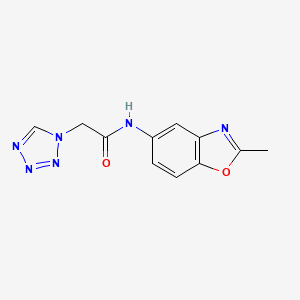
![N-[4-(pyrrolidin-1-ylmethyl)phenyl]butanamide](/img/structure/B7644616.png)
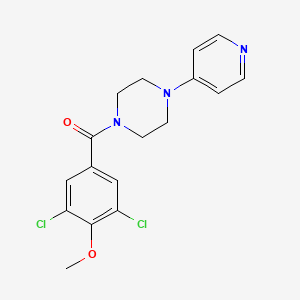
![2-(2-chloro-4-fluorophenyl)-1-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7644632.png)
